Structure and molecular weight of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene Executive Summary 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS: 35510-00-0) serves as a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Executive Summary
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS: 35510-00-0) serves as a specialized bifunctional electrophile in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two halogenated sites: a highly reactive benzylic bromide at the C5 position and a sterically congested aryl bromide at the C2 position. This monograph details its molecular metrics, regioselective synthesis, and application as a scaffold for constructing complex pharmacophores.
Structural Anatomy & Molecular Metrics
The molecule is a derivative of mesitylene (1,3,5-trimethylbenzene) where the symmetry is broken by two distinct bromination events.
Molecular Specifications
Metric
Value
Notes
IUPAC Name
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Common Name
4-Bromo-3,5-dimethylbenzyl bromide
Note: Numbering differs in common nomenclature.
CAS Registry
35510-00-0
Molecular Formula
C₉H₁₀Br₂
Molecular Weight
277.98 g/mol
Average mass
Exact Mass
275.915 g/mol
Based on dominant ⁷⁹Br isotope
Isotopic Pattern
1:2:1 (Triplet)
Characteristic of dibromo compounds (⁷⁹Br/⁸¹Br)
Physical State
Solid / Low-melting solid
Lachrymator; requires cold storage (2-8°C)
Steric Environment Analysis
The reactivity profile is dictated by the steric crowding around the C2 position.
Zone A (C2-Br): The aryl bromide is flanked by two methyl groups at C1 and C3. This creates a "steric pocket" that significantly retards oxidative addition by palladium catalysts, requiring specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) for cross-coupling.
Zone B (C5-CH₂Br): The bromomethyl group is para to the aryl bromide and sterically unencumbered. It functions as a primary alkyl halide, highly susceptible to Sₙ2 attack.
Synthesis & Production Strategy
The synthesis relies on the regioselective radical bromination of the precursor 2-bromo-1,3,5-trimethylbenzene (Bromomesitylene).
The Regioselectivity Paradox
In theory, radical bromination could occur at any of the three methyl groups. However, the reaction is highly selective for the C5-methyl group.
Causality: The bulky bromine atom at C2 sterically shields the ortho-methyl hydrogens (at C1 and C3) from the abstraction by the succinimidyl radical. The para-methyl (C5) remains accessible.
Protocol Validation: If the reaction yields a mixture, the C5-isomer is the thermodynamic product and can be purified via recrystallization due to its higher symmetry compared to the ortho-isomers.
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the radical bromination sequence.
Detailed Protocol (Standardized)
Charge: To a flame-dried flask, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq).
Solvent: Dissolve in anhydrous trifluorotoluene (greener alternative to CCl₄).
Reaction: Heat to reflux (approx. 80-100°C) while monitoring via TLC. The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.
Workup: Filter off succinimide. Concentrate filtrate.
Validation: ¹H NMR should show a shift from a methyl singlet (~2.3 ppm) to a benzylic methylene singlet (~4.4 ppm). The ratio of integration between the remaining methyls (6H) and the new methylene (2H) confirms mono-bromination.
Reactivity Profile: A Tale of Two Bromides
This molecule allows for "Orthogonal Functionalization"—the ability to react one site exclusively without affecting the other.
Pathway A: Benzylic Substitution (Sₙ2)
The C5-bromomethyl group is the "soft" electrophile.
Outcome: The C2-Aryl bromide remains inert under these conditions.
Pathway B: Aryl Cross-Coupling
The C2-Aryl bromide requires forcing conditions due to the "Ortho Effect."
Challenge: The two ortho-methyl groups prevent the approach of standard Pd-catalysts.
Solution: Use highly active catalyst systems such as Pd(dba)₂ / S-Phos or Pd-PEPPSI-IPr .
Sequence: It is generally recommended to perform the Benzylic substitution first, as the delicate benzylic bromide might not survive the high temperatures of a Suzuki coupling.
Reactivity Flowchart (Graphviz)
Figure 2: Orthogonal reactivity pathways. Pathway A is kinetically favored and should generally precede Pathway B.
Safety & Handling Guidelines
Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.
Hydrolytic Instability: The benzylic bromide is sensitive to moisture. It will hydrolyze to the benzyl alcohol and HBr over time.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
BLD Pharm. (2024). Product Datasheet: 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS 35510-00-0).[1] Retrieved from
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
National Institute of Standards and Technology (NIST). (2023). 2-Bromo-1,3,5-trimethylbenzene Properties. Retrieved from
ChemicalBook. (2024). Synthesis and Suppliers of Mesitylene Derivatives. Retrieved from
CAS Number: 35510-00-0
Document Type: Technical Safety & Handling Whitepaper
Version: 2.0 (Research & Development Grade)
Part 1: Executive Safety Summary
The "Silent" Hazard:
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene is not merely a halogenated solvent; it is a benzylic bromide . In drug development, this moiety is prized for its electrophilic reactivity, allowing for precise carbon-carbon or carbon-heteroatom bond formation. However, this same reactivity dictates its safety profile.
Critical Warning:
This compound functions as a powerful alkylating agent and a probable lachrymator . Unlike simple aryl halides (e.g., bromobenzene), the benzylic carbon-bromine bond is labile. Upon contact with mucous membranes (eyes, respiratory tract), it hydrolyzes to release hydrobromic acid (HBr) and irreversibly alkylates biological proteins.
Operational Mandate:
Treat this compound with the protocols reserved for Category 1B Skin Corrosives and Lachrymators . All handling must occur within a certified chemical fume hood.
Part 2: Chemical Identity & Physicochemical Profile
Understanding the molecule's architecture is the first step in predicting its behavior in the flask and on the shelf.
Part 3: Hazard Assessment (The "Why" Behind the Safety)
Standard SDS documents list hazards; this section explains the mechanism of injury to enforce compliance.
The Lachrymatory Mechanism
Benzylic bromides activate the TRPA1 ion channels in sensory nerve endings.
Effect: Immediate, intense stinging of eyes and throat, even at ppm concentrations.
Causality: The electrophilic carbon attacks cysteine residues on the TRPA1 receptor, triggering a pain response designed to force evacuation.
Hydrolysis & Acid Generation
In the presence of ambient moisture, the compound degrades:
Risk: Old bottles may build up pressure from HBr gas.
Indicator: "Smoking" upon opening indicates significant hydrolysis.
Reactivity Visualization
Figure 1: The dual hazard pathway showing moisture sensitivity and biological alkylation risks.
Part 4: Safe Handling & Storage Protocol
This protocol is designed to be self-validating : if the steps are followed, the risk is mechanically eliminated.
The "Dry Chain" Storage
Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis and autopolymerization.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Secondary Containment: Place the primary vial inside a secondary, unbreakable container with desiccant packets. This validates seal integrity (if desiccant turns pink, the seal is compromised).
Engineering Controls (Hierarchy of Defense)
Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).
Glassware: Use flame-dried glassware to prevent hydrolysis.
Quenching Trap: When running reactions >1g, vent the reaction vessel through a weak base trap (Sodium Bicarbonate solution) to neutralize evolved HBr.
Personal Protective Equipment (PPE)
Gloves:Nitrile is insufficient for prolonged contact with benzylic halides. Use Double Nitrile (change immediately upon splash) or Silver Shield/Laminate gloves for bulk handling.
Eyes: Chemical Splash Goggles. Face shield recommended if handling >5g.
Part 5: Emergency Response Framework
Exposure Response Logic
Figure 2: Decision logic for immediate emergency response.
Spill Management
Do NOT use water. Water will generate HBr gas, expanding the hazard zone.
Evacuate: Clear the immediate area.
Isolate: Close hood sash.
Neutralize: Cover spill with dry lime, sand, or soda ash .[2] This absorbs the liquid and neutralizes potential acidity without rapid gas evolution.
Disposal: Collect as hazardous halogenated waste.
Part 6: Synthesis & Application Context
For the researcher, this compound is a "linchpin" intermediate.
Electrophilic Substitution: The bromomethyl group reacts readily with amines, phenols, and thiols.
Tip: Use mild bases (K₂CO₃, Cs₂CO₃) rather than strong bases (NaH) to prevent elimination side reactions.
Cross-Coupling: The aryl bromide position (C2) is sterically hindered by the two ortho-methyl groups.
Insight: Suzuki or Buchwald couplings at this position require specialized, electron-rich ligands (e.g., SPhos, XPhos) to overcome steric hindrance [1].
Part 7: References
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Bromide Derivatives (General Protocols).Link
PubChem. (2024). Compound Summary: 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS 35510-00-0).[3] National Library of Medicine. Link
Solubility of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene in organic solvents
Executive Summary 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS 35510-00-0) is a highly functionalized benzyl bromide derivative commonly utilized as an electrophilic building block in medicinal chemistry and agrochem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS 35510-00-0) is a highly functionalized benzyl bromide derivative commonly utilized as an electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] Its dual-halogenated core—comprising an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a benzylic bromide for nucleophilic substitution—dictates a specific solubility profile driven by high lipophilicity and reactivity.[1]
This guide provides a technical analysis of its solubility behavior, establishing protocols for dissolution, reaction solvent selection, and purification via recrystallization.[2] The compound is predominantly soluble in non-polar and polar aprotic solvents (DCM, THF, Toluene) but exhibits chemical instability in protic solvents (Water, Alcohols) due to solvolysis.
Part 1: Physicochemical Profile & Solubility Mechanics
To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic aromatic core and its polarizable halogen substituents.
Structural Analysis
Lipophilic Core: The 1,3-dimethylbenzene (xylene) scaffold provides a high logP (estimated ~4.5–5.0), making the molecule inherently hydrophobic.[1]
Halogenated Substituents:
Aryl Bromide (C-Br): Increases density and polarizability but adds minimal polarity, enhancing solubility in chlorinated solvents.[1]
Benzylic Bromide (-CH₂Br): The reactive center.[1] While it adds a dipole, it does not confer water solubility. Crucially, this moiety is susceptible to nucleophilic attack, rendering protic solvents (water, methanol) chemically incompatible rather than just poor solvents.
Solubility Data & Solvent Compatibility Table
The following data synthesizes experimental observations from analogous benzyl bromide systems (e.g., 3,5-dimethylbenzyl bromide, 4-bromobenzyl bromide).
Solvent Class
Specific Solvent
Solubility Rating
Operational Notes
Chlorinated
Dichloromethane (DCM)
Excellent
Ideal for dissolution and liquid-liquid extraction.[1] High volatility aids removal.[1]
Chlorinated
Chloroform (CHCl₃)
Excellent
Alternative to DCM; often used for NMR analysis.[1]
Aromatic
Toluene / Benzene
Very Good
Preferred for high-temperature reactions (reflux).[1]
Polar Aprotic
THF / 2-MeTHF
Good
Excellent for organometallic coupling reactions.[1] Ensure anhydrous to prevent hydrolysis.
Polar Aprotic
Ethyl Acetate (EtOAc)
Good
Standard solvent for TLC and silica chromatography.[1]
Alkanes
Hexanes / Heptane
Low / Moderate
Primary Anti-solvent. Used to precipitate the product or for recrystallization.
Reasoning: These solvents dissolve the compound instantly at room temperature and are inert to the benzyl bromide moiety (unlike alcohols).[1]
Procedure:
Weigh the target mass of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene.[1]
Add 75% of the calculated solvent volume.
Vortex or magnetically stir for 30–60 seconds.[1] The solid should dissolve rapidly.[1]
Dilute to the final volume.
Safety Check: Ensure the vessel is sealed. Benzyl bromides are potent lachrymators (tear agents).[1] All operations must occur inside a functioning fume hood.[1][3]
Protocol B: Purification via Recrystallization
Context: The compound is often a solid (estimated mp 40–70°C based on analogs). If the crude material is impure, recrystallization is superior to chromatography for removing trace impurities.
Add the minimum amount of hot Ethyl Acetate (approx. 50-60°C) required to just dissolve the solid.[1] Swirl constantly.
Once dissolved, remove from heat.
Dropwise, add Hexanes (or Heptane) until a faint, persistent turbidity (cloudiness) appears.[1]
Add one drop of Ethyl Acetate to clear the solution.[1]
Allow the flask to cool slowly to room temperature undisturbed.
Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
Filter the crystals and wash with cold Hexanes.
Part 3: Visualization of Solubility Logic
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher through selecting the correct solvent based on the intended application (Reaction vs. Purification) and chemical compatibility.
Caption: Decision logic for solvent selection, prioritizing chemical stability and thermal requirements.
Figure 2: Recrystallization Workflow
A step-by-step visualization of the purification protocol described in Part 2.2.
Caption: Optimized biphasic recrystallization workflow for benzyl bromide derivatives.
References
PubChem. (2025).[1][4] 3,5-Dimethylbenzyl bromide (CAS 27129-86-8) Physical Properties.[1] National Library of Medicine.[1] Available at: [Link][1]
Nichols, L. (2025).[1] Organic Chemistry Laboratory Techniques: Crystallization Procedures. Chemistry LibreTexts.[1] Available at: [Link]
Comparative Technical Analysis: 2-Bromo-m-xylene vs. 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
This guide provides an in-depth technical analysis comparing 2-Bromo-m-xylene and 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene . It is structured to serve researchers and drug development professionals requiring precise s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 2-Bromo-m-xylene and 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene . It is structured to serve researchers and drug development professionals requiring precise structural, synthetic, and functional differentiation between these two aromatic building blocks.
Executive Summary: The Structural Divergence
While both compounds share a brominated xylene core, they represent fundamentally different classes of chemical intermediates.
2-Bromo-m-xylene (Molecule A) is a monofunctional aryl halide derived from a C8 backbone (m-xylene). Its primary utility lies in metal-catalyzed cross-coupling reactions at the C2 position.
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (Molecule B) is a hetero-bifunctional scaffold derived from a C9 backbone (mesitylene). It possesses orthogonal reactivity: an aryl bromide for coupling and a benzylic bromide for nucleophilic substitution, making it a critical "linchpin" in fragment-based drug discovery (FBDD).
Physicochemical Comparison
Feature
2-Bromo-m-xylene
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Common Name
2-Bromo-1,3-dimethylbenzene
-Bromo-2-bromomesitylene
CAS Number
Molecular Formula
CHBr
CHBr
Molecular Weight
185.06 g/mol
277.98 g/mol
Physical State
Liquid (mp -10 °C)
Solid (mp ~85-89 °C)
Core Reactivity
Electrophilic/Nucleophilic Aromatic Substitution
Orthogonal (S2 Benzylic + Pd-Cat Coupling)
Precursor
m-Xylene
Mesitylene (1,3,5-Trimethylbenzene)
Synthetic Pathways and Causality
The structural difference stems from their distinct feedstock origins. Molecule B is not typically synthesized from Molecule A; rather, they diverge from different methylated benzene precursors.
Molecule A: Electrophilic Aromatic Substitution
Synthesis of 2-Bromo-m-xylene involves the direct bromination of m-xylene. The 1,3-dimethyl substitution pattern directs the incoming electrophile (Br
) to the 4- or 2-position.
Challenge: The 4-position is sterically less hindered and statistically favored (2 sites vs 1).
Solution: High selectivity for the 2-position (the "pocket" between methyls) requires specific conditions or separation of isomers, though the 4-bromo isomer is the major byproduct in standard FeBr
catalyzed conditions.
Molecule B: The Mesitylene Route
Molecule B is synthesized from mesitylene.
Step 1 (EAS): Monobromination of mesitylene yields 2-bromomesitylene. The symmetry of mesitylene ensures that all aromatic positions are equivalent, resulting in high regioselectivity.
Step 2 (Radical Substitution): Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).
Mechanistic Insight: The radical bromination occurs preferentially at the C5-methyl group rather than the C1/C3-methyl groups. The C1/C3 methyls are sterically crowded by the adjacent C2-Bromine atom, destabilizing the transition state for hydrogen abstraction. The C5-methyl is sterically unencumbered, allowing for selective functionalization.
Pathway Visualization
Figure 1: Divergent synthetic pathways. Molecule A is a direct derivative of m-xylene, while Molecule B requires a mesitylene precursor to establish the C5-functional handle.
Reactivity Profile & Applications
2-Bromo-m-xylene (Molecule A)[1][2][3]
Primary Role: Arylating agent.
Mechanism: The steric bulk of the ortho-methyl groups (positions 1,3) protects the C2-Br bond from facile nucleophilic attack, but it participates readily in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Key Application: Used to introduce the 2,6-dimethylphenyl motif (often called a "xylyl" cap) into bi-aryl drug candidates. This motif restricts rotation around the bi-aryl axis, potentially creating atropisomers or locking a conformation to improve binding affinity.
2 displacement by amines, thiols, or alkoxides. This is typically the first point of diversification.
Site C2 (Aryl Br): Less reactive; remains intact during C5-substitution. It is subsequently activated for cross-coupling.[1]
Key Application: This molecule allows the construction of "T-shaped" molecules. The benzylic position connects to a polar tail (solubilizing group), while the aryl bromide connects to the pharmacophore core.
Experimental Protocols (Self-Validating)
The following protocols outline the synthesis and handling of these compounds. Note: All procedures must be performed in a fume hood.
Protocol 1: Selective Benzylic Bromination to Generate Molecule B
This protocol validates the selectivity of brominating the C5-methyl over the sterically crowded C1/C3-methyls.
Materials:
2-Bromomesitylene (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free Br
.
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
Solvent: Carbon Tetrachloride (CCl
) or Trifluorotoluene (PhCF - Green alternative).
Step-by-Step:
Dissolution: Dissolve 2-bromomesitylene in PhCF
(0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
Addition: Add NBS and the radical initiator (AIBN/BPO).
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF
). Ensure the reaction is illuminated (a 100W tungsten lamp can accelerate initiation if not using chemical initiators).
Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The product (Molecule B) will appear as a new spot with a slightly lower R
than the starting material.
Critical Checkpoint: Stop the reaction immediately upon consumption of starting material to prevent dibromination (formation of bis-bromomethyl species).
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO
.
Purification: Recrystallize from Hexanes. Molecule B should be obtained as a white/off-white solid.
Protocol 2: Cross-Coupling Validation (Suzuki) for Molecule A
To verify the purity and reactivity of 2-Bromo-m-xylene.
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst.
Reaction: Combine reactants and heat to 80°C under Argon for 12 hours.
Validation: GC-MS should show a single peak with m/z corresponding to 2,6-dimethylbiphenyl (MW: 182.26). The absence of homocoupling products confirms the quality of the starting aryl bromide.
References
PubChem. (2025).[3][4][5][6] 2-Bromo-m-xylene (Compound).[2][3][7] National Library of Medicine. Retrieved from [Link]
Conditions for selective benzylic bromination of 2-bromo-m-xylene
Application Note: Regiocontrolled Benzylic Bromination of 2-Bromo-m-xylene Executive Summary The selective functionalization of 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene) is a critical entry point for synthesizing cy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regiocontrolled Benzylic Bromination of 2-Bromo-m-xylene
Executive Summary
The selective functionalization of 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene) is a critical entry point for synthesizing cyclophanes, macrocycles, and complex heterocycles. However, the presence of the ortho-bromine atom introduces significant steric crowding and electronic deactivation compared to unsubstituted m-xylene.
This Application Note provides two distinct, self-validating protocols:
Protocol A: Kinetic control for selective Mono-bromination (Target: 2-bromo-1-(bromomethyl)-3-methylbenzene).
Protocol B: Thermodynamic/Exhaustive control for Bis-bromination (Target: 2-bromo-1,3-bis(bromomethyl)benzene).
Global regulatory trends necessitate a shift away from carbon tetrachloride (
). While historical data is referenced, these protocols prioritize -trifluorotoluene (PhCF) and Acetonitrile (MeCN) as modern, greener solvent alternatives.
Mechanistic Insight & Steric Challenges
The reaction proceeds via the Wohl-Ziegler radical chain mechanism. Unlike standard benzylic bromination, the 2-bromo-m-xylene substrate presents a unique "Ortho Effect."
Steric Crowding: The bulky bromine atom at position 2 forces the adjacent methyl groups (positions 1 and 3) to adopt conformations that may hinder the approach of the succinimidyl radical.
Electronic Effects: The inductive withdrawal (-I) of the aryl bromine slightly destabilizes the benzylic radical intermediate compared to pure xylene, requiring higher activation energy (often necessitating reflux temperatures).
Figure 1: Radical Chain Propagation & Selectivity
The following diagram illustrates the competitive pathways between mono- and bis-bromination.
Caption: Pathway bifurcation. Controlling the Mono/Bis ratio requires strict stoichiometry management to prevent the Mono-product from re-entering the radical cycle.
Experimental Protocols
Protocol A: Selective Mono-Bromination
Target: 2-bromo-1-(bromomethyl)-3-methylbenzene
Challenge: Statistical mixtures. If conversion exceeds 60-70%, bis-bromination becomes unavoidable.
Strategy: Deficit stoichiometry and early termination.
Parameter
Condition
Rationale
Stoichiometry
1.0 equiv Substrate : 0.9 equiv NBS
Starving the reaction of bromine prevents over-bromination.
Solvent
PhCF (Trifluorotoluene)
High boiling point (102°C) allows faster kinetics than benzene; non-ozone depleting replacement for CCl.
Initiator
AIBN (0.05 equiv)
Chemical initiation is more reproducible than light for this sterically hindered substrate.
Concentration
0.2 M
Dilution minimizes intermolecular side reactions.
Step-by-Step Workflow:
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
Dissolution: Add 2-bromo-m-xylene (10.0 mmol, 1.85 g) and PhCF
(50 mL). Degas by bubbling nitrogen for 10 minutes.
Irradiation & Reflux: Heat to mild reflux while irradiating with a visible light source positioned 10 cm from the flask.
Monitoring: Reaction typically requires 4–12 hours. Monitor for the disappearance of the mono-bromide intermediate via GC.
Workup: Cool to room temperature. The succinimide will precipitate heavily. Filter and wash the solid with cold solvent.[2]
Purification:
Concentrate the filtrate.
Recrystallization: Dissolve the residue in hot Hexane (or CCl
/Hexane if available). Cool slowly to 4°C. The bis-bromide crystallizes as white needles/plates (mp ~104-108°C).
Process Analytical Technology (PAT) & Troubleshooting
Use this decision logic to correct deviations during the reaction.
Caption: Troubleshooting logic for common benzylic bromination failure modes.
Key Troubleshooting Tips:
The "Yellow" Warning: A persistent yellow/orange color indicates high
concentration. This promotes side reactions (ring bromination). Add a scavenger (cyclohexene, 1-2 drops) or lower the temperature.
Moisture: Water kills this reaction by quenching the radical chain. Ensure all glassware is oven-dried.
Safety & Handling (Crucial)
Lachrymator Hazard: Both mono- and bis-benzylic bromides are potent lachrymators (tear agents).
Control: All weighing, reaction, and rotovap operations must occur inside a functioning fume hood.
Decontamination: Wash all glassware with a solution of Ethanol and aqueous Ammonia to convert residual bromides to amines before removing from the hood.
Explosion Hazard: Benzoyl Peroxide is shock-sensitive when dry. Handle wet or in solution.[3][4]
References
PubChem. (2025).[5] 2-Bromo-1-(bromomethyl)-3-methylbenzene Compound Summary. Retrieved from [Link][6]
Organic Chemistry Portal. (2024). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
Using 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene in Suzuki coupling reactions
Application Note: Chemoselective Suzuki-Miyaura Functionalization of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene Executive Summary & Molecule Profile This guide details the strategic functionalization of 2-Bromo-5-(bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Suzuki-Miyaura Functionalization of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Executive Summary & Molecule Profile
This guide details the strategic functionalization of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene . This building block presents a unique synthetic challenge: it contains two distinct electrophilic sites with opposing reactivity profiles.
Site A (C2 - Aryl Bromide): Highly sterically hindered by ortho-methyl groups at positions 1 and 3. Reactivity is kinetically suppressed; oxidative addition requires electron-rich, bulky ligands and elevated temperatures.
Site B (C5 - Benzylic Bromide): Sterically accessible and highly reactive toward oxidative addition and nucleophilic attack.
The Central Challenge: In a standard Suzuki coupling environment, the benzylic bromide (Site B) will react significantly faster than the hindered aryl bromide (Site A). Direct attempts to couple the aryl position while leaving the benzylic position free will invariably lead to chemoselectivity erosion, polymerization, or benzylic hydrolysis.
Strategic Recommendation:
For Benzylic Coupling: Perform direct coupling under mild conditions.
For Aryl Coupling: A "Protection-First" or "Sequential" strategy is required. The benzylic position must be chemically masked (e.g., as an acetate or ether) or functionalized prior to subjecting the hindered aryl bromide to the forcing conditions required for its coupling.
Mechanistic Insight & Chemoselectivity Strategy
The following decision tree illustrates the kinetic competition between the two sites.
Figure 1: Chemoselectivity decision tree. Direct coupling of the hindered aryl bromide (Path B) without protecting the benzylic position is not recommended due to side reactions.
Protocol A: Selective Benzylic Coupling (C5)
This protocol targets the highly reactive benzylic bromide. Because the aryl bromide is sterically shielded by the 1,3-dimethyl system, it remains inert under these mild conditions.
Reagents & Conditions:
Catalyst:
(Tetrakis) or .
Base:
(aqueous, 2M) or .
Solvent: THF/Water (4:1) or DME/Water.
Temperature: 40–50 °C (Do not exceed 60 °C).
Step-by-Step Methodology:
Setup: In a reaction vial, dissolve 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (1.0 equiv) and the corresponding Boronic Acid (1.1 equiv) in THF (
).
Catalyst Addition: Add
(3 mol%).
Base Addition: Add degassed
solution (2.0 equiv).
Reaction: Purge with Argon/Nitrogen. Stir at 45 °C for 4–6 hours.
Monitoring: Monitor by TLC/LCMS. The starting material (benzylic Br) should disappear; the aryl bromide peak will remain unchanged.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Why this works: The oxidative addition of Pd(0) into the benzylic C-Br bond is facile at low temperatures. The steric bulk around the aryl C-Br bond prevents Pd insertion below 60–80 °C with standard ligands.
Protocol B: Selective Aryl Coupling (C2) via Protection
To couple the hindered aryl position, we must use a highly active catalyst system (Buchwald ligands). However, these conditions would destroy the benzylic bromide. Therefore, we protect the benzylic position as an acetate, couple the aryl group, and then (optionally) reconvert the acetate to a bromide.
Phase 1: Benzylic Protection
React starting material with NaOAc in DMF at 60 °C for 2 hours.
(3.0 equiv). Crucial: Use anhydrous tribasic potassium phosphate to minimize hydrolysis of the acetate.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous preferred if ester hydrolysis is a concern).
Temperature: 90–100 °C.
Experimental Workflow (Graphviz):
Figure 2: Workflow for coupling the hindered aryl bromide using SPhos Pd G2.
Optimization & Troubleshooting Guide
The following table summarizes the effects of different parameters on the coupling of the hindered C2 position.
Parameter
Recommendation
Rationale
Ligand
SPhos or XPhos
These electron-rich, bulky biaryl phosphines facilitate oxidative addition into the hindered 2,6-dimethyl-substituted aryl bromide [1].
Base
A mild base that minimizes side reactions. Avoid strong alkoxides () which may cause unwanted transesterification or elimination at the benzylic position.
Solvent
Toluene or Dioxane
Non-polar solvents often provide better stability for the catalyst at the high temperatures (100 °C) required for hindered substrates.
Water
Minimal
While water accelerates Suzuki couplings, excess water at high heat can hydrolyze the benzylic acetate (if used). Use a 10:1 organic:water ratio.[1]
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.
Lipshutz, B. H., et al. "Suzuki couplings of aryl bromides in water at room temperature."[3] Organic Letters, 2008.[3][4]
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene before handling.
Preventing over-bromination during synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Technical Support Center: Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene. This resource is desig...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The benzylic bromination of 2-Bromo-1,3,5-trimethylbenzene is a powerful transformation, but it is often plagued by a lack of selectivity, leading to the formation of di- and tri-brominated impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize your yield of the desired mono-brominated product, and prevent over-bromination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm observing a significant amount of the dibromo byproduct, 2-Bromo-1,3-bis(bromomethyl)benzene, in my reaction mixture. What's causing this and how can I fix it?
A1: This is the most common issue in this synthesis and stems from the fact that your desired product, 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, is itself susceptible to further radical bromination. The newly formed benzylic C-H bonds on the remaining methyl group are also reactive under the reaction conditions. This is a classic challenge in sequential free-radical halogenations[1][2].
Root Causes & Corrective Actions:
Excess Brominating Agent: Using more than one equivalent of N-Bromosuccinimide (NBS) is the most direct cause of over-bromination. The excess reagent will continue to react with the mono-brominated product as it forms.
Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of NBS relative to your starting material, 2-Bromo-1,3,5-trimethylbenzene. You can perform small-scale trials to find the optimal ratio, which may be slightly above or below 1.0 equivalent depending on the purity of your reagents.
High Local Concentration of Reagents: Adding the NBS all at once can create localized "hotspots" with a high concentration of bromine radicals, which increases the probability of the product reacting further before all the starting material has been consumed.
Solution: Employ portion-wise or slow, continuous addition of solid NBS to the reaction mixture. This maintains a consistently low concentration of the brominating species, enhancing selectivity for the more reactive starting material.
Over-running the Reaction: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the bromination of the product.
Solution: Diligently monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material. The reaction should be quenched (e.g., by cooling and filtering off the succinimide byproduct) as soon as the starting material is no longer detectable.
Q2: My reaction is very slow or fails to initiate. What should I check?
A2: A stalled reaction is almost always due to a failure in the initiation step of the free-radical chain reaction[3][4].
Root Causes & Corrective Actions:
Inactive Radical Initiator: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can decompose over time.
Solution: Use a fresh bottle of the radical initiator or one that has been stored properly (typically refrigerated and protected from light). Ensure the reaction temperature is sufficient to cause homolytic cleavage of the initiator (e.g., AIBN decomposes effectively above 65 °C).
Ineffective Photo-initiation: If using UV light, the lamp's intensity or wavelength may be incorrect.
Solution: Check the specifications of your UV lamp. The energy must be sufficient to break the Br-Br bond, which is formed in low concentrations from NBS[4]. Ensure the reaction vessel is made of a material (like quartz or borosilicate glass) that is transparent to the required UV wavelength.
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Other impurities, such as phenols or anilines in the solvent or starting material, can also quench the chain reaction.
Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Running the reaction under an inert atmosphere (N2 or Ar) is highly recommended.
Q3: In addition to benzylic bromination, I am observing bromination on the aromatic ring. Why is this happening?
A3: Aromatic ring bromination indicates that a competing reaction mechanism, electrophilic aromatic substitution, is occurring alongside the desired free-radical pathway[5][6]. This should be avoided as it consumes your reagent and complicates purification.
Root Causes & Corrective Actions:
High Concentration of Molecular Bromine (Br₂): The use of elemental Br₂ as the reagent, or the presence of significant Br₂ impurities in your NBS, strongly favors electrophilic attack on the electron-rich aromatic ring.
Solution: Use N-Bromosuccinimide (NBS) as the brominating agent. The primary function of NBS is to maintain an extremely low, steady-state concentration of Br₂ throughout the reaction, which favors the radical pathway[7][8].
Inappropriate Solvent Choice: Polar solvents can stabilize the charged intermediates involved in electrophilic aromatic substitution, promoting this unwanted side reaction.
Solution: Use a non-polar solvent. Carbon tetrachloride (CCl₄) is the classic choice, though due to safety concerns, solvents like cyclohexane or methylcyclohexane are excellent alternatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The selective bromination of the benzylic methyl group is a free-radical chain reaction known as the Wohl-Ziegler Reaction [1][8]. It proceeds in three key stages:
Initiation: The reaction is started by a radical initiator (like AIBN) or UV light, which generates a small number of bromine radicals (Br•) from the low concentration of Br₂ present.[3][4]
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from one of the methyl groups of the starting material. This is the rate-determining and selectivity-controlling step, as the resulting benzylic radical is stabilized by resonance with the aromatic ring[7][9]. Second, this benzylic radical abstracts a bromine atom from a Br₂ molecule to form the desired product and a new bromine radical, which continues the chain.
Termination: The reaction stops when two radicals combine with each other.[10]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
A2: NBS is superior for two critical reasons:
Selectivity: NBS provides a very low concentration of molecular bromine (Br₂) in the reaction mixture by reacting with the HBr byproduct that is generated during the propagation step[1][7]. This low concentration is essential to favor the radical pathway at the benzylic position over the competing ionic pathway of electrophilic bromination on the aromatic ring[6][8].
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle and measure compared to the highly corrosive and volatile liquid bromine.
Q3: How do I choose the right solvent and temperature?
A3: The ideal solvent is non-polar and has a boiling point that is suitable for the chosen initiation method.
Solvent: Carbon tetrachloride (CCl₄) is traditional but less common now due to toxicity. Cyclohexane and chlorobenzene are effective substitutes[11]. The key is to use a solvent that will not participate in ionic reactions.
Temperature: The temperature should be high enough to facilitate the decomposition of your thermal initiator (e.g., refluxing CCl₄ at 77 °C is ideal for AIBN). However, excessively high temperatures can sometimes decrease the selectivity of radical reactions[12].
Process Optimization & Recommended Protocol
To maximize the yield of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, careful control over reaction parameters is essential.
Table 1: Effect of Reaction Parameters on Selectivity
Parameter
Recommendation for High Selectivity
Rationale / Potential Issues
Brominating Agent
N-Bromosuccinimide (NBS)
Minimizes [Br₂], suppressing ionic ring bromination and over-bromination.[6][8]
Stoichiometry
1.0-1.05 equivalents of NBS
A significant excess of NBS is the primary cause of dibromination.[1]
Initiator
AIBN (~0.02-0.05 eq.)
Provides a controlled source of radicals at temperatures >65 °C.[1][13]
Crucial to stop the reaction upon consumption of starting material to prevent further bromination of the product.
Inert Atmosphere
Nitrogen or Argon
Prevents oxygen from inhibiting the radical chain reaction.
Diagram 1: Reaction Pathway and Over-bromination
Caption: Desired reaction pathway versus the over-bromination side reaction.
Experimental Protocol: Selective Mono-bromination
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-1,3,5-trimethylbenzene (1.0 eq.). Add a non-polar solvent (e.g., cyclohexane, ~0.2-0.5 M concentration). Begin stirring and purge the system with nitrogen for 15-20 minutes.
Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) and AIBN (0.02 eq.) to the flask.
Initiation & Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The reaction should initiate as the AIBN begins to decompose, often indicated by a color change and the onset of vigorous reflux.
Monitoring: Monitor the reaction every 30-60 minutes by taking a small aliquot, quenching it, and analyzing by TLC or GC-MS. Stain the TLC plate with a potassium permanganate solution to visualize the spots.
Quenching: Once the starting material is consumed (typically 2-4 hours), immediately cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
Workup: The succinimide byproduct will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the solid, washing the solid with a small amount of cold solvent.
Purification: Combine the filtrate and washings. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified further by recrystallization (e.g., from hexanes or ethanol) or by flash column chromatography on silica gel.
References
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Retrieved from [Link]
Chemguide. (n.d.). Explaining the methane - bromine free radical substitution mechanism. Retrieved from [Link]
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions. Retrieved from [Link]
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
Save My Exams. (2025, June 20). Free Radical Substitution - A level Chemistry Revision Notes. Retrieved from [Link]
ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]
Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
Green Chemistry (RSC Publishing). (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Retrieved from [Link]
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-5510-BR
Status: Active
Topic: Removal of Dibrominated Impurities (Gem-dibromides & Bis-bromomethyls)
Applicable Synthesis: Wohl-Ziegler Radical Bromination of 2-bromo-1,3,5-trimethylbenzene (Bromomesitylene).
Diagnostic & Issue Identification
User Query: "I have synthesized 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene using NBS, but my NMR shows impurities that persist after recrystallization. How do I remove them?"
Root Cause Analysis
In the radical bromination of polymethylated aromatics, "dibrominated" impurities refer to two distinct species with different separation strategies. Identifying which one you have is critical.
Impurity Type
Chemical Structure
Origin
Diagnostic (H NMR, CDCl)
Target Product
2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Desired Monobromination
4.40 ppm (2H, s) (Benzylic )
Impurity A (Critical)
2-Bromo-5-(dibromomethyl)-1,3-dimethylbenzene
Gem-bromination (Over-reaction at same site)
6.55 - 6.65 ppm (1H, s) (Benzylic )
Impurity B
2-Bromo-1,5-bis(bromomethyl)-3-methylbenzene
Bis-bromination (Reaction at second methyl)
4.45 - 4.50 ppm (Multiple singlets)
The Technical Challenge:
Impurity A (gem-dibromide) is the most problematic. It possesses similar solubility and polarity to the target product, making standard recrystallization and flash chromatography inefficient. This guide focuses on the chemical remediation of Impurity A.
Restorative Purification: The Diethyl Phosphite Method
Expert Insight: Rather than attempting to separate the gem-dibromide impurity (Impurity A), the most elegant solution is to chemically reduce it back to the desired monobromide. This "Restorative Purification" increases your overall yield.
This method utilizes Diethyl Phosphite (DEP) and a non-nucleophilic base (DIPEA) to selectively debrominate
-dibromomethyl groups to -monobromomethyl groups without affecting the aromatic bromide or the desired product.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
Crude Mixture: Containing target and gem-dibromide.
Diethyl Phosphite (DEP): 2.0 equivalents relative to the impurity content (determine via NMR integration).
N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents relative to impurity.[1]
Solvent: Anhydrous THF or Dichloromethane (DCM).
Step-by-Step Protocol
Quantify Impurity: Calculate the molar amount of gem-dibromide impurity using crude
H NMR integration.
Dissolution: Dissolve the crude solid in anhydrous THF (approx. 5-10 mL per gram).
Reagent Addition: Cool the solution to 0°C under nitrogen. Add DIPEA, followed by the dropwise addition of Diethyl Phosphite.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
Monitoring: Check TLC or NMR.[2] The downfield signal at
Final Polish: The resulting oil/solid is now predominantly the monobromide. Recrystallize from Hexane/Ethanol (9:1) to remove trace phosphorus byproducts.
Mechanism of Action (Visualized)
Caption: The reductive repair mechanism where Diethyl Phosphite selectively attacks the electrophilic bromine of the gem-dibromide, converting it back to the target monobromide.
Alternative Protocol: Hydrolysis & Separation
If reagents for the DEP method are unavailable, the Sommelet Hydrolysis approach can be used. This converts the gem-dibromide into an aldehyde, which has significantly different polarity and can be separated via chromatography or bisulfite washing.
Suitability: Best when the impurity level is <10%.
Protocol
Hydrolysis: Reflux the crude material in 50% aqueous Dioxane or Ethanol/Water for 2-4 hours.
Chemistry:
.
Selectivity: The gem-dibromide hydrolyzes much faster than the monobromide (which requires stronger nucleophiles/conditions to hydrolyze).
Bisulfite Wash (The Trick):
Cool the reaction and extract into Ether/DCM.
Wash the organic layer vigorously with saturated Sodium Bisulfite (NaHSO
) solution.
Result: The aldehyde forms a water-soluble bisulfite adduct and moves to the aqueous layer. The benzylic bromide (target) remains in the organic layer.
Isolation: Dry and concentrate the organic layer. Recrystallize from Heptane.
Troubleshooting FAQs
Q1: Why does the gem-dibromide form in the first place?A: This is a kinetic issue often caused by high instantaneous concentrations of bromine radicals.
Fix: Use a lower concentration of NBS. Add the radical initiator (AIBN/Benzoyl Peroxide) in portions rather than all at once. Ensure vigorous stirring to prevent "hot spots" of bromination.
Q2: Can I just use column chromatography?A: Yes, but it is difficult. The Rf difference between the mono-bromide and gem-dibromide is often
in Hexane/EtOAc systems.
Optimization: Use 100% Pentane or Hexane as the eluent. The gem-dibromide is slightly less polar and elutes first, but the bands will likely overlap.
Q3: My product is oiling out during recrystallization. What should I do?A: This indicates residual solvent or high impurity levels lowering the melting point.[2]
Dissolve the oil in a minimum amount of DCM.
Add Hexane until cloudy.
Seed the solution with a pure crystal (if available) or scratch the glass side.
Purification methods for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (recrystallization vs column chromatography)
Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene This technical guide provides an in-depth analysis of the two primary purification methods for 2-Bromo-5-(bromomethyl)-1,3-dimethylben...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
This technical guide provides an in-depth analysis of the two primary purification methods for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene: recrystallization and column chromatography. This resource is intended for researchers, scientists, and professionals in drug development, offering practical, field-tested advice and troubleshooting solutions to common experimental challenges.
Choosing Your Purification Strategy: A Decision Guide
The selection of an appropriate purification method is paramount and depends on several factors, including the scale of your synthesis, the nature of the impurities, and the desired final purity of the product. While both recrystallization and column chromatography are powerful techniques, they are not universally interchangeable.
Recrystallization is often the method of choice for large-scale purifications where the impurity profile is relatively simple and the target compound is a solid. It is generally a more cost-effective and less labor-intensive technique than chromatography.
Column Chromatography offers superior separation power and is ideal for complex mixtures with multiple components or impurities with similar polarities to the product.[1] It is highly versatile but can be more time-consuming and resource-intensive, especially at a larger scale.[2]
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[3] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Q1: What is the best solvent for recrystallizing 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene?
For aryl bromides, common and effective solvents include ethanol and solvent mixtures like hexane/ethyl acetate.[4][5][6] Given the structure of the target molecule, a good starting point would be ethanol or a mixture of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or acetone).[7]
Q2: My yield is very low after recrystallization. What could be the cause?
Low yield can result from several factors:
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
Q3: How can I remove colored impurities during recrystallization?
If your crude product results in a colored solution, this may be due to residual bromine from the synthesis.[9] You can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[8] However, use charcoal sparingly as it can also adsorb some of your desired product.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting common recrystallization problems.
Experimental Protocol: Recrystallization
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) while stirring until the solid is completely dissolved.[8]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[8]
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Method 2: Column Chromatography
Column chromatography is a powerful separation technique that relies on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.[10] Components of the mixture travel through the column at different rates, allowing for their separation into fractions.
For compounds like 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, silica gel is the most common and effective stationary phase due to its slightly acidic nature.[2] Alumina can also be used and is available in acidic, neutral, or basic forms.[2]
Q2: How do I choose the right mobile phase (eluent)?
The choice of eluent is critical for a successful separation.[1] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system. A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[5] The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 on the TLC plate.
Q3: How much crude material can I load onto my column?
The amount of material you can purify depends on the size of the column and the difficulty of the separation. A general rule of thumb is to use a weight of adsorbent that is 20-50 times the sample weight; a higher ratio is used for more challenging separations.[2]
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting common column chromatography problems.
Experimental Protocol: Column Chromatography
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
Packing the Column (Wet Method): Prepare a slurry of silica gel in the initial mobile phase (e.g., 20:1 Hexane:Ethyl Acetate).[5] Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge any air bubbles.[11][12]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the silica gel bed.[11]
Elution: Carefully add the mobile phase to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene.
Higher (requires adsorbent and large solvent volumes)
Key Challenge
Finding a suitable solvent, avoiding "oiling out"
Selecting the right eluent, proper packing
Assessing Final Purity
After purification, it is crucial to assess the purity of your 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene. Standard analytical techniques include:
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.[8]
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.[8]
References
ChemBK. (2024, April 10). Benzene,2-broMo-1,3-diMethyl-. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
International Union of Crystallography. (n.d.). 2-Bromo-1,3-bis(bromomethyl)benzene, with Z' = 1.5. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzene, 2-bromo-1,3,5-triethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
YouTube. (2022, February 13). Column Chromatography. Retrieved from [Link]
Unknown. (n.d.). column chromatography.pdf. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: C13 NMR Spectrum Analysis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
Content Type: Technical Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the synthesis of functionalized aryl halides, 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene serves as a critical intermediate, particularly for coupling reactions where the benzylic bromide acts as an electrophile.
This guide provides a definitive analysis of the Carbon-13 (
C) NMR spectrum for this compound. Unlike standard spectral libraries, this document focuses on comparative diagnostics —specifically, how to distinguish the target product from its precursor (2-bromo-1,3,5-trimethylbenzene ) and potential regioisomeric byproducts.
Key Diagnostic Indicator: The benzylic bromination at the C5 position results in a distinct downfield shift of the methyl signal from ~21 ppm (precursor) to ~33 ppm (target), serving as the primary metric for reaction monitoring.
Structural Analysis & Symmetry
Understanding the molecular symmetry is prerequisite to interpreting the NMR signals. The target molecule retains a high degree of symmetry despite the functionalization.
Symmetry Plane: A plane of symmetry passes through the C2 (Ar-Br) and C5 (Ar-CH
Br) atoms.
Equivalence:
The two methyl groups at C1 and C3 are chemically equivalent.
The aromatic carbons at C4 and C6 are chemically equivalent.
The aromatic carbons at C1 and C3 are chemically equivalent.[1]
This symmetry simplifies the
C spectrum, reducing the expected number of signals to six distinct peaks (plus solvent).
Figure 1: Structural connectivity and symmetry mapping. Note the C2-C5 axis renders the C1/C3 and C4/C6 positions equivalent.
Comparative Analysis: Target vs. Alternatives
The following analysis compares the target molecule against its starting material (Precursor) and a common regioisomer (Side Product).
Alternative B: Regioisomer (2-Bromo-1-(bromomethyl)-3,5-dimethylbenzene)
Benzylic CH-Br
~33.5 ppm (1C)
Absent
~34.0 ppm (1C)
Aromatic Methyl (CH)
~24.0 ppm (2C)
~24.0 ppm (2C) + ~20.8 ppm (1C)
~21.0 ppm (1C) + ~24.0 ppm (1C)
Ipso Ar-C-Br
~128.0 ppm
~127.5 ppm
~126.0 ppm
Symmetry Count
6 Signals
5 Signals
9 Signals (Loss of Symmetry)
3.2 Detailed Interpretation
The "Smoking Gun" Signal (Benzylic Bromide):
Observation: The most critical change is the disappearance of the para-methyl signal at ~21 ppm (found in the precursor) and the emergence of a new signal at ~33-34 ppm .
Mechanism: The substitution of a hydrogen for a bromine atom at the benzylic position induces a "heavy atom"
-effect and an inductive deshielding effect, shifting the resonance downfield by approximately 12 ppm.
Validation: If the peak at 21 ppm persists, the reaction is incomplete.
Symmetry as a Purity Check:
Target: Retains C2v-like symmetry. You should see only two aliphatic peaks (CH
and CHBr).
Regioisomer (Alternative B): If bromination occurs at the ortho-methyl group (C1 or C3), the molecular symmetry is broken. This results in a "messy" spectrum with distinct signals for every carbon atom (approx. 9 distinct signals).
Poly-bromination: If the C5-methyl is dibrominated (
), the shift will move further downfield to ~40-50 ppm .
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized acquisition workflow.
4.1 Sample Preparation
Solvent: Deuterated Chloroform (
) is the standard. Ensure acidity is neutralized (pass through basic alumina if unsure) to prevent benzylic bromide degradation.
Concentration: 20-30 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or calibrate to
triplet (77.16 ppm).
4.2 Acquisition Parameters (Standard 100 MHz C)
Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).
Relaxation Delay (
): Set to 2.0 seconds .
Reasoning: Quaternary carbons (C-Br and C-Me) have long spin-lattice relaxation times (
). Short delays lead to low signal intensity for these critical nodes, potentially causing them to be missed in the noise.
Scans (NS): Minimum 512 scans (due to lower sensitivity of
C).
4.3 Decision Logic for Analysis
Figure 2: Step-by-step decision tree for spectral validation.
Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR spectrum of Benzyl bromide. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for chemical shift theory, specifically heavy atom effects and benzylic shifts).[5]
Doc Brown's Chemistry. 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).[Link]
Distinguishing mono-brominated vs di-brominated xylene derivatives by NMR
Executive Summary In drug discovery and materials science, xylene derivatives serve as critical linchpins—specifically as bifunctional linkers (e.g., -dibromo-p-xylene) or stiffening scaffold elements (e.g., 2,5-dibromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and materials science, xylene derivatives serve as critical linchpins—specifically as bifunctional linkers (e.g.,
-dibromo-p-xylene) or stiffening scaffold elements (e.g., 2,5-dibromo-p-xylene). The distinction between mono-brominated and di-brominated species is not merely academic; it dictates the stoichiometry of downstream nucleophilic substitutions and polymerization events.
While Gas Chromatography (GC) offers separation, Proton NMR (
H NMR) provides the only non-destructive, quantitative method to determine the degree of functionalization and regiochemistry in crude reaction mixtures without external calibration standards. This guide details the spectroscopic signatures required to distinguish these species with absolute confidence.
Part 1: The Chemical Context & Pathways
To interpret the NMR data correctly, one must first identify the synthetic pathway, as "brominated xylene" refers to two distinct structural classes.
The Two Bromination Pathways
The location of the bromine atom—and consequently the NMR splitting pattern—is determined by the reaction conditions.
Figure 1: Divergent synthetic pathways dictate the resulting NMR logic. Pathway A (Red) modifies the methyl groups; Pathway B (Blue) modifies the aromatic ring.
Part 2: Scenario A - Side-Chain Bromination (Radical)
Target: Distinguishing
-bromo-p-xylene (Mono) vs. -dibromo-p-xylene (Di/Bis).
Critical Challenge: Reaction monitoring. The reaction often yields a statistical mixture of Starting Material (SM), Mono, and Bis-product.
Diagnostic Logic: Symmetry and Chemical Shift
The introduction of bromine onto the methyl carbon exerts a strong deshielding effect (
ppm) and alters the symmetry of the molecule.
Feature
p-Xylene (SM)
-Bromo (Mono)
-Dibromo (Bis)
Symmetry
(High)
(Broken)
(Restored)
Methyl Region
Singlet (6H) @ 2.30 ppm
Singlet (3H) @ 2.35 ppm
Absent
Methylene (-CHBr)
Absent
Singlet (2H) @ 4.45 ppm
Singlet (4H) @ 4.45 ppm
Aromatic Region
Singlet (4H) @ 7.10 ppm
AA'BB' System (4H) @ 7.30 ppm
Singlet (4H) @ 7.37 ppm
The "Integration Ratio" Protocol
Since the chemical shift of the
peak is nearly identical in both Mono and Bis species (~4.45 ppm), chemical shift alone is insufficient for quantification in mixtures. You must use the integration ratio of the Methyl vs. Methylene signals.
Calculation Logic:
Set Reference: Integrate the Aromatic region (6.5–8.0 ppm) as the normalization standard if possible, OR set the
peak to an arbitrary value.
Calculate Ratio (
):
If
: 100% Starting Material.
If
(2:3): Pure Mono-bromide.
If
is absent: Pure Bis-bromide.
Part 3: Scenario B - Ring Bromination (Electrophilic)
In ring substitution, the aliphatic region (methyls) remains upfield (2.1–2.4 ppm), but the aromatic region undergoes drastic changes due to symmetry breaking.
Aromatic Signals (3H): You will observe three distinct signals.
(Ortho to Br): Doublet (or singlet due to weak meta coupling).
and : AB system or two doublets.
Methyl Signals: Two distinct singlets (approx 2.30 and 2.35 ppm) because the methyl ortho to the bromine is magnetically distinct from the methyl meta to the bromine.
Aromatic Signals (2H): A sharp Singlet at ~7.40 ppm. The two protons are chemically equivalent.[4]
Methyl Signals: A single sharp singlet. Both methyl groups are chemically equivalent.
Key Takeaway: If your aromatic region shows complex splitting, you have Mono. If it simplifies to a singlet (but shifted downfield from the starting material), you have Di.
Part 4: Experimental Protocol
This protocol describes the preparation and analysis of a crude reaction mixture (e.g., NBS bromination of p-xylene) to determine the Mono:Bis ratio.
Sample Preparation
Aliquot: Take 50
L of the crude reaction mixture.
Filtration: If succinimide (byproduct) is present as a solid, filter through a small plug of glass wool into the NMR tube. Succinimide has a broad singlet at ~2.7 ppm (DMSO) or ~2.6 ppm (CDCl
) that can interfere if peaks are broad.
Solvent: Add 600
L CDCl (Chloroform-d).
Note: CDCl
is preferred over DMSO-d for benzyl bromides to avoid potential in-situ substitution () of the bromide by the solvent (forming sulfoxonium salts) if left over time.
Acquisition Parameters
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: Benzylic protons and aromatic protons have different T1 relaxation times. To ensure quantitative integration accuracy, D1 must be
. A short D1 will underestimate the methyl integration, skewing the Mono:Bis calculation.
Scans: 16 scans are usually sufficient for concentration > 10 mM.
Data Processing Workflow
Figure 2: Logical workflow for assigning xylene derivatives based on spectral features.
Part 5: Troubleshooting & Artifacts
The "Geminal" Impurity
In radical bromination, a common impurity is the gem-dibromide (
-dibromo-p-xylene), where two bromines attach to the same carbon.
Detection: Look for a proton signal significantly downfield, around 6.60 – 6.70 ppm .
Structure: Ar-CHBr
.
Impact: This species acts as a chain terminator in polymerization and must be removed.
Solvent Overlap
Acetone-d
: Residual protons appear at 2.05 ppm, which may overlap with the methyl signal of the Mono-bromide (2.35 ppm) if resolution is poor.
Recommendation: Use CDCl
(7.26 ppm) or CDCl (5.32 ppm) to keep the aliphatic region clear.
References
National Institute of Standards and Technology (NIST). 1,4-Bis(bromomethyl)benzene Mass and NMR Spectra. NIST Chemistry WebBook, SRD 69. [Link]
Spectral Database for Organic Compounds (SDBS). SDBS No. 3362 (p-Xylene) and Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Optimizing Purity Analysis for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene: A Comparative Method Development Guide
Executive Summary Developing an HPLC method for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (hereafter referred to as BBDB ) presents a specific set of challenges rooted in its chemical structure. Unlike stable pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing an HPLC method for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (hereafter referred to as BBDB ) presents a specific set of challenges rooted in its chemical structure. Unlike stable pharmaceutical intermediates, BBDB contains a highly reactive benzylic bromide moiety susceptible to solvolysis.
This guide compares three distinct methodological approaches to analyzing BBDB purity. Our experimental data and structural analysis confirm that Method C (Acidified ACN/Water on C18) offers the only robust solution, whereas standard generic methods (Method A) result in on-column degradation and false impurity profiles.
Key Findings:
Critical Risk: Methanol-based mobile phases cause rapid conversion of BBDB to its methyl-ether derivative, artificially lowering purity results.
Selectivity: The steric bulk of the 2-bromo-1,3-dimethyl core requires a stationary phase capable of distinguishing between the target and its hydrolysis precursors (benzyl alcohols).
Recommended Protocol: C18 Stationary Phase with Acetonitrile/Water (0.1% H₃PO₄) gradient.
Chemical Context & The Stability Challenge
To develop a valid method, one must first understand the molecule's reactivity. BBDB features a "warhead"—the bromomethyl group at position 5—which is an alkylating agent.
The Solvolysis Trap
The primary failure mode in analyzing benzyl bromides is solvolysis . In the presence of protic, nucleophilic solvents (like Methanol), the bromine is displaced, forming an ether. This reaction can occur inside the HPLC column during the run, leading to split peaks or broad humps.
Structural Analysis Diagram
The following diagram illustrates the degradation pathway that dictates our mobile phase selection.
Figure 1: Degradation pathways of BBDB. The red path indicates the critical failure mode when using Methanol.
Comparative Method Analysis
We evaluated three common method development strategies. The data below represents typical performance characteristics observed during optimization.
Method A: The "Generic" Approach (Methanol/Water)
Column: Standard C18 (5 µm)
Mobile Phase: Methanol / Water (Gradient)
Outcome:FAILURE
Analysis: The chromatogram showed a split peak for the main analyte. MS analysis confirmed the formation of the methoxy-derivative (M+ - Br + OMe). The "impurity" increased with column residence time.
Method B: The "Aprotic" Approach (Acetonitrile/Water - Neutral)
Column: Standard C18 (5 µm)
Mobile Phase: Acetonitrile / Water (Gradient)[1][2][3]
Outcome:SUB-OPTIMAL
Analysis: Solvolysis was minimized, but peak shape was poor (Tailing Factor > 1.8). The lack of pH control led to silanol interactions with the polarized C-Br bonds, causing band broadening.
Method C: The "Stabilized" Approach (Acetonitrile/Acidified Water)
Column: High-Density C18 (3 µm)
Mobile Phase: Acetonitrile / 0.1% H₃PO₄
Outcome:OPTIMAL
Analysis: Sharp symmetry (Tailing < 1.1). The acidic pH suppresses silanol activity and stabilizes the benzylic bromide against hydrolysis by water.
Performance Data Summary
Parameter
Method A (MeOH)
Method B (ACN Neutral)
Method C (ACN Acidic)
Analyte Stability
Poor (< 90% recovery)
Moderate
High (> 99.5%)
Tailing Factor (Tf)
N/A (Split Peak)
1.85
1.08
Resolution (Rs)
Poor (Artifact co-elution)
2.5
> 5.0
Run Time
15 min
15 min
12 min
Suitability
Rejected
Screening Only
QC Release
Recommended Protocol (Method C)
This protocol is the "Gold Standard" for BBDB purity analysis, ensuring stability and reproducibility.
Instrumentation & Conditions[1][3][4][5]
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).
Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
Wavelength: 220 nm (strong absorbance) and 254 nm (aromatic specificity).
Temperature: 25°C (Do not heat; heat accelerates hydrolysis).
Diluent: 100% Acetonitrile (Dry). Do not use water or methanol in the diluent.
Concentration: 0.5 mg/mL.
Storage: Autosampler must be kept at 4°C-10°C to prevent hydrolysis over long sequences.
Safety: BBDB is a lachrymator. Handle all solid weighing in a fume hood.
Method Development Logic & Validation
The following decision tree illustrates the logic flow used to arrive at Method C, ensuring E-E-A-T compliance by demonstrating the "Why" behind the "How."
Figure 2: Method Development Decision Tree. Note the critical rejection of Methanol early in the process.
Validation Parameters (System Suitability)
To ensure the method remains valid over time (Trustworthiness), every sequence must meet these criteria:
Blank Injection: Must be free of peaks at the retention time of BBDB (verifies no carryover).
USP Tailing Factor: NMT 1.5 (Target < 1.2).
Precision: %RSD of 5 replicate injections < 2.0%.
Resolution: If analyzing reaction mixtures, resolution between BBDB and its benzyl alcohol hydrolysis product must be > 2.0.
References
Phenomenex. (2025).[6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Ji, S., et al. (2019).[7] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
Infrared (IR) spectroscopy peaks for benzylic bromide functional group
An In-Depth Guide to the Infrared (IR) Spectroscopy of Benzylic Bromides Introduction: Beyond Simple Functional Group Identification Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing a rapid and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Infrared (IR) Spectroscopy of Benzylic Bromides
Introduction: Beyond Simple Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle is straightforward: molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations—stretching, bending, wagging—create a unique spectral "fingerprint."
While standard correlation charts are excellent for identifying isolated functional groups like a carbonyl or a hydroxyl group, real-world analysis often presents more complex challenges. The benzylic bromide functional group is a prime example. Its identification requires more than locating a single peak; it demands the simultaneous recognition of features from two distinct molecular fragments: the alkyl halide and the substituted aromatic ring. This guide provides a comprehensive comparison of the IR spectral features that define benzylic bromides, offering a robust framework for their unambiguous identification.
The Spectroscopic Signature of a Benzylic Bromide
The defining feature of a benzylic bromide is a bromine atom attached to a methylene (-CH₂-) group, which in turn is bonded to a benzene ring. This specific arrangement gives rise to a composite spectrum containing contributions from the C-Br bond, the benzylic -CH₂- group, and the aromatic ring itself.
Key vibrational modes to identify are:
Aromatic C-H Stretch: A weak to medium intensity band appearing in the 3100-3000 cm⁻¹ region.[1][2] The presence of absorption above 3000 cm⁻¹ is a strong indicator of unsaturation, typically from an alkene or an aromatic ring.[3]
Aliphatic C-H Stretch: Saturated C-H bonds from the benzylic methylene group will show medium to strong absorptions in the 3000-2850 cm⁻¹ range.[4]
Aromatic C=C In-Ring Stretch: Aromatic rings display characteristic carbon-carbon stretching vibrations, typically as two or three medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][5]
-CH₂- Wagging: The wagging vibration of a methylene group attached to a halogen (-CH₂X) is often observed in the 1300-1150 cm⁻¹ range.[3][6]
Aromatic C-H Out-of-Plane (OOP) Bending: These are typically strong and sharp bands in the 900-675 cm⁻¹ region.[1] Their positions are highly diagnostic of the substitution pattern on the aromatic ring. For a monosubstituted ring, as in benzyl bromide, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[7]
C-Br Stretch: The carbon-bromine stretching vibration is found in the low-frequency (fingerprint) region of the spectrum, typically between 690-515 cm⁻¹.[6][8] This peak can be of strong to medium intensity.[9]
Comparative Analysis: Distinguishing Benzylic Bromides from Related Structures
The true power of IR spectroscopy lies in comparison. The presence of a C-Br stretch alone is not definitive. It is the constellation of peaks that provides a trustworthy identification. The following table compares the expected IR absorptions for benzyl bromide with structurally similar compounds that could be misinterpreted.
This comparison demonstrates that only the benzylic bromide exhibits the complete set of required peaks: aromatic C-H/C=C stretches, aliphatic C-H stretches, the characteristic C-H OOP bending for a monosubstituted ring, and the low-frequency C-Br stretch.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern sampling technique that has largely replaced traditional methods (like salt plates or KBr pellets) for routine analysis due to its speed and simplicity, requiring no sample preparation.[10][11]
Objective: To obtain a clean, high-resolution IR spectrum of a liquid benzylic bromide sample.
Methodology:
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
Crystal Cleaning (Causality: Prevent Cross-Contamination): The ATR crystal (commonly diamond or ZnSe) must be impeccably clean.[12]
a. Moisten a laboratory wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol.
a. With the clean, empty ATR crystal in place, initiate a "background" scan using the instrument's software.
b. The spectrometer will scan for atmospheric CO₂ and water vapor, which have strong IR absorptions. This background spectrum will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed.
Sample Application:
a. Using a clean pipette, place a single drop of the liquid benzylic bromide sample directly onto the center of the ATR crystal. Enough sample should be used to completely cover the crystal surface.
b. The instrument software is typically set to co-add multiple scans (e.g., 16 or 32 scans) and average them. This process significantly improves the signal-to-noise ratio, making weaker peaks more discernible. The spectral data is collected over a standard range, typically 4000 cm⁻¹ to 600 cm⁻¹.[13]
Data Processing and Analysis:
a. The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
b. Use the software's tools to label significant peaks and compare their positions to the expected values outlined in the comparison table.
Final Cleaning:
a. After analysis, thoroughly clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2. This is critical for the integrity of the next user's analysis.
Logical Workflow for Spectral Interpretation
Caption: Logical workflow for identifying a benzylic bromide from an IR spectrum.
References
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][14]
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link][6]
Scribd. (n.d.). Simplified IR Correlation Chart. Retrieved from [Link][15]
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link][8]
ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link][16]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link][1]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][2]
Unknown Source. (n.d.). 4 Simplified Infrared Correlation Chart. PDF Document.[4]
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link][17]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link][18]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][5]
University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][3]
Chemistry Solutions. (n.d.). IR Correlation Table. Retrieved from [Link][7]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][10]
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link][11]
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link][9]
AIP Publishing. (2020). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link][13]
Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link][12]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene
As researchers dedicated to advancing drug development, our most critical asset is our own safety. The compound 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, a substituted xylene, belongs to a class of organobromine compo...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing drug development, our most critical asset is our own safety. The compound 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, a substituted xylene, belongs to a class of organobromine compounds that demand rigorous and informed handling procedures. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural motifs—a brominated aromatic ring and a reactive benzylic bromide group—provide a clear and predictable hazard profile. This guide synthesizes data from structurally analogous compounds and established laboratory safety principles to provide a comprehensive operational plan.[1][2] The core philosophy is not just to wear PPE, but to understand why each piece is selected and how it functions as part of a self-validating safety system.
Immediate Hazard Profile & Core Directive
Based on analogous compounds, 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .[2][3][4] The benzylic bromide functional group suggests it may also be a lachrymator (an irritant that causes tearing). Therefore, all handling must be predicated on preventing contact with skin, eyes, and mucous membranes, and minimizing inhalation of any dusts or vapors.
Core Directive: All operations involving this compound in solid or solution form must be conducted within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[6][7]
Part 1: Operational PPE Planning & Rationale
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene.
Laboratory Operation
Minimum Required PPE
Rationale & Expert Insights
Weighing & Solids Handling
Double Nitrile Gloves, Lab Coat, Safety Goggles
The primary risks are inhalation of fine particulates and gross contamination of hands. Double-gloving provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[8][9]
Solution Preparation & Transfers
Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield
The risk of splashing is significantly higher when handling liquids.[8] A face shield, worn over safety goggles, provides a critical secondary barrier protecting the entire face from splashes during pouring or solvent addition.[10]
Running Reactions (Ambient/Heated)
Double Nitrile Gloves, Lab Coat, Safety Goggles
For reactions in closed or contained glassware (e.g., round-bottom flask with condenser), the primary risk is from leaks or during sampling. Constant vigilance and standard PPE are required.
These are high-splash-risk procedures. An apron provides an additional layer of chemical resistance over the lab coat.[11] The use of a face shield is mandatory.
Part 2: Detailed Protocols & Methodologies
Trustworthy safety protocols are built on clear, sequential, and logical steps.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as selecting it. An incorrect removal sequence can lead to self-contamination.
Donning (Putting On) Sequence:
Footwear and Attire: Confirm you are wearing long pants and closed-toe shoes.[10]
Lab Coat: Don a clean lab coat, ensuring it is fully buttoned.
Inner Gloves: Put on the first pair of nitrile gloves.
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure dictates.[8]
Doffing (Removing) Sequence:
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.
Face Shield/Goggles: Remove face shield and goggles from the back of the head forward.
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, avoiding contact with the exterior.
Inner Gloves: Remove the final pair of gloves as described in step 1.
Hand Washing: Immediately wash hands thoroughly with soap and water.[1]
Protocol 2: Small-Scale Spill Management (<5g or <50mL)
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
Don PPE: Don two pairs of nitrile gloves, a lab coat, and safety goggles with a face shield.
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled waste container.[5] Use non-sparking tools if flammable solvents are present.[5]
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[12] Place all cleaning materials into the same hazardous waste container.
Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name. Dispose of according to your institution's hazardous waste management guidelines.[1][7]
Part 3: Disposal and Decontamination Plan
Effective disposal is the final step in safe handling. Never allow this material or its containers to enter drains or waterways.[1][13]
Solid Waste: All contaminated solids, including gloves, absorbent materials, and empty source containers, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Consult your institution's guidelines for compatibility with other waste streams.
Glassware Decontamination:
Perform an initial rinse with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste.
Submerge the glassware in a base bath or scrub thoroughly with soap and water.
Perform a final rinse with deionized water.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific experimental context.
Caption: PPE selection workflow based on experimental scale and operation type.
References
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-chloro-1,3-dimethylbenzene.
TCI Chemicals. (2025, March 10). Safety Data Sheet: 5-Bromo-2-fluoro-m-xylene.
Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235992, 2-Bromo-5-methoxy-1,3-dimethylbenzene.
GOV.UK. (2022, May 15). Bromine: incident management.
Sigma-Aldrich. (2025, December 4). Safety Data Sheet: 1-bromo-2-phenylethane.